molecular formula C17H24N4O4S2 B4779891 1-ethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide

1-ethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide

Cat. No. B4779891
M. Wt: 412.5 g/mol
InChI Key: PTPZYIJUXJDUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been studied extensively for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cancer cells and is overexpressed in many types of cancer. By inhibiting this enzyme, this compound may be able to slow down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which can lead to a decrease in the pH of cancer cells. It has also been shown to have potential vasodilatory effects, which could make it useful in the treatment of hypertension and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Ethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide in lab experiments is its potential as a selective inhibitor of carbonic anhydrase IX. This could make it useful in studying the role of this enzyme in cancer cells. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-Ethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide. One direction is to continue investigating its potential as a treatment for cancer and other diseases. Another direction is to study its potential as a tool for studying the role of carbonic anhydrase IX in cancer cells. Additionally, further research could be done to investigate its potential as a treatment for hypertension and other cardiovascular diseases.

Scientific Research Applications

1-Ethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide has been used in various scientific research studies due to its potential therapeutic applications. It has been studied as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been investigated for its potential use as a treatment for hypertension and other cardiovascular diseases.

properties

IUPAC Name

1-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-3-20-13-17(12-18-20)26(22,23)19-15-4-6-16(7-5-15)27(24,25)21-10-8-14(2)9-11-21/h4-7,12-14,19H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPZYIJUXJDUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.